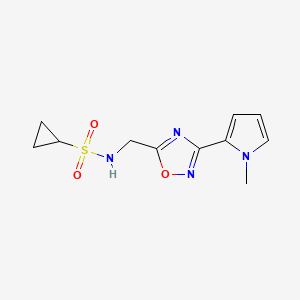

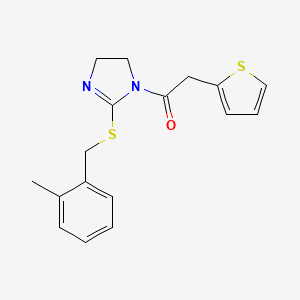

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyridine derivative with a sulfonamide moiety. Pyridines are aromatic six-membered rings with one nitrogen atom, and sulfonamides are functional groups consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. The presence of these functional groups can confer certain chemical properties and potential biological activities to the compound .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, pyridine derivatives with a sulfonamide moiety can be synthesized via various methods. One such method involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyridines can undergo electrophilic substitution reactions, and sulfonamides can react with bases or acids to form salts or undergo hydrolysis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Sulfonamide derivatives are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, the rearrangement of threonine and serine-based sulfonamides has been studied, leading to the synthesis of chiral pyrrolidin-3-ones. This process demonstrates the chemical flexibility of sulfonamide compounds and their potential for creating biologically active molecules (Králová et al., 2019).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and anticancer properties. Research has shown that novel heterocyclic compounds containing a sulfonamido moiety exhibit significant antibacterial activity, indicating their potential as therapeutic agents (Azab et al., 2013). Additionally, certain sulfonamide derivatives have been synthesized and shown to possess anticancer and radiosensitizing effects, further underscoring the medicinal research applications of these compounds (Ghorab et al., 2015).

Application in Drug Metabolism

The biocatalysis approach to drug metabolism has utilized sulfonamide derivatives to prepare mammalian metabolites of specific compounds, demonstrating the role of these molecules in studying drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Electronic and Optical Properties

Sulfonamide groups have unusual electronic effects that are leveraged in the design of optically and magnetically active materials. Studies have investigated the electronic structure of sulfonamide derivatives, revealing their potential in creating materials with unique optical and magnetic properties (Edder et al., 2000).

Propiedades

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-2-25-16-7-5-15(6-8-16)21-13-14(10-18(21)22)11-20-26(23,24)17-4-3-9-19-12-17/h3-9,12,14,20H,2,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQVZGVGYBCSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

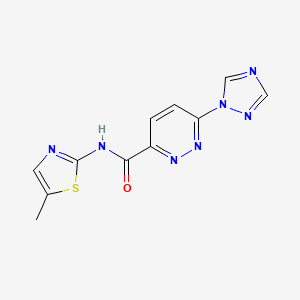

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)

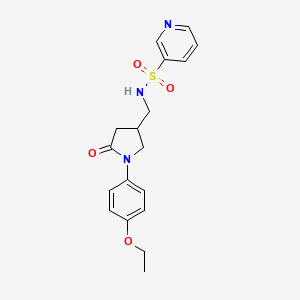

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)

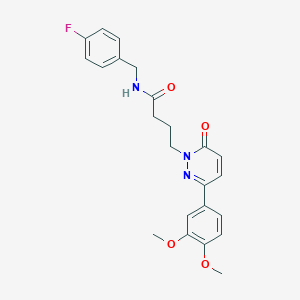

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)